(5Z)-3-(1,3-benzodioxol-5-yl)-5-(3-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a benzodioxole ring, a fluorophenyl group, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Benzodioxole Ring: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction.
Addition of the Fluorophenyl Group: The fluorophenyl group is typically added through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The benzodioxole and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the corresponding amine.
Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may be investigated for its interactions with enzymes or receptors, given its structural similarity to bioactive molecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, it might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The benzodioxole and fluorophenyl groups may facilitate binding to these targets, while the thiazolidinone core could be involved in the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
- (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The presence of the fluorophenyl group in (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE imparts unique electronic properties that can influence its reactivity and biological activity, distinguishing it from its chloro- and bromo- analogs.
Properties
Molecular Formula |
C17H11FN2O3S |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11FN2O3S/c18-11-3-1-2-10(6-11)7-15-16(21)20(17(19)24-15)12-4-5-13-14(8-12)23-9-22-13/h1-8,19H,9H2/b15-7-,19-17? |
InChI Key |
MCKYWONHEWFZJK-ZSYAZXSUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC(=CC=C4)F)SC3=N |
Origin of Product |
United States |
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